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Introduction

Canfosfamide (Telcyta®, TLK286) is a novel glutathione analog prodrug that is activated by the

enzyme Glutathione S-transferase P1-1 (GST P1-1).[1][2] GST P1-1 is often overexpressed in

various tumor types, including ovarian cancer, and is associated with resistance to

chemotherapy. Canfosfamide is designed to be selectively activated in these cancer cells,

leading to the release of a cytotoxic alkylating agent that induces apoptosis.[1] Pegylated

liposomal doxorubicin (PLD), an encapsulated formulation of doxorubicin, has demonstrated

efficacy in recurrent ovarian cancer.[3] Preclinical data suggest a synergistic relationship

between canfosfamide and anthracyclines.[1] Furthermore, treatment with PLD may increase

the expression of GST P1-1, potentially enhancing the sensitivity of cancer cells to

canfosfamide.[4] This rationale formed the basis for investigating the combination of

canfosfamide and PLD as a treatment for platinum-resistant or refractory ovarian cancer.

Mechanism of Action

Canfosfamide is administered as an inactive prodrug. Within cancer cells that overexpress GST

P1-1, the enzyme catalyzes the cleavage of the glutathione moiety from canfosfamide. This

releases an active, cell-killing alkylating agent. This targeted activation is intended to

concentrate the cytotoxic effect within tumor cells, potentially sparing normal tissues that have

lower levels of GST P1-1. The combination with PLD is hypothesized to work through a dual
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mechanism: PLD exerts its own cytotoxic effect while simultaneously upregulating the target

enzyme for canfosfamide, thereby creating a synergistic anti-tumor effect.
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Diagram 1: Canfosfamide Mechanism of Activation.

Clinical Efficacy and Safety
Clinical trials have evaluated canfosfamide in combination with PLD, primarily in patients with

platinum-resistant or -refractory ovarian cancer. A Phase II study demonstrated that the

combination was active and well-tolerated, providing the basis for a subsequent Phase III trial.

[2][5]

Phase II Study Findings

In a Phase II trial involving 39 patients with platinum and paclitaxel refractory or resistant

ovarian cancer, the combination of canfosfamide and PLD showed promising activity.[2][5] The

objective response rate (ORR) was 27.8%, with a disease stabilization rate of 80.6%.[5]

Table 1: Efficacy Results from Phase II Study of Canfosfamide + PLD[2][5]

Endpoint Result 95% Confidence Interval

Objective Response Rate
(ORR)

27.8% 14.2% - 45.2%

Disease Stabilization Rate 80.6% 64.0% - 91.8%

Median Progression-Free

Survival (PFS)
6.0 months 4.2 - 7.9 months
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| Median Overall Survival (OS) | 17.8 months | N/A |

Phase III Study Findings

A randomized Phase III study (NCT00350948) compared canfosfamide plus PLD to PLD alone

in patients with platinum-resistant ovarian cancer.[6] While the study was stopped prematurely

and the primary endpoint of overall median PFS did not reach statistical significance, a

preplanned subgroup analysis revealed a significant benefit for the combination therapy in

patients with platinum-refractory or primary platinum-resistant disease.[4][6]

Table 2: Progression-Free Survival (PFS) in Phase III Study[4][6]

Patient Group
Canfosfamide
+ PLD (n=65)

PLD Alone
(n=60)

Hazard Ratio
(HR)

P-value

Overall

Population
5.6 months 3.7 months 0.92 0.7243

| Platinum-Refractory or Primary Platinum-Resistant Subgroup (n=75) | 5.6 months | 2.9

months | 0.55 | 0.0425 |

Safety and Tolerability

The combination of canfosfamide and PLD was found to be generally well-tolerated.[5] In the

Phase III trial, hematologic adverse events were more common in the combination arm but

were considered manageable with dose reductions.[4][6] Notably, the incidence and severity of

palmar-plantar erythrodysesthesia (PPE) and stomatitis, known side effects of PLD, were lower

in the group receiving the combination therapy.[4][6]

Table 3: Incidence of Key Adverse Events in Phase III Study[4][6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20973267/
https://ascopubs.org/doi/10.1200/jco.2009.27.15_suppl.5552
https://pubmed.ncbi.nlm.nih.gov/20973267/
https://ascopubs.org/doi/10.1200/jco.2009.27.15_suppl.5552
https://pubmed.ncbi.nlm.nih.gov/20973267/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2851575/
https://ascopubs.org/doi/10.1200/jco.2009.27.15_suppl.5552
https://pubmed.ncbi.nlm.nih.gov/20973267/
https://ascopubs.org/doi/10.1200/jco.2009.27.15_suppl.5552
https://pubmed.ncbi.nlm.nih.gov/20973267/
https://ascopubs.org/doi/10.1200/jco.2009.27.15_suppl.5552
https://pubmed.ncbi.nlm.nih.gov/20973267/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612238?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Adverse Event Canfosfamide + PLD PLD Alone

Hematologic (Any Grade) 66% 44%

Palmar-Plantar

Erythrodysesthesia (Grade 2-

3)

9% 21%

Palmar-Plantar

Erythrodysesthesia (Grade 4)
0% 2%

| Stomatitis (Grade 2-3) | 17% | 23% |

Protocols: Clinical Trial Methodologies
The following sections detail the methodologies used in the key clinical trials investigating

canfosfamide and PLD combination therapy.

Protocol: Phase II Study in Platinum/Paclitaxel-Resistant Ovarian Cancer

Objective: To assess the safety and efficacy of canfosfamide combined with PLD.[5]

Patient Population: Patients with epithelial ovarian cancer that was refractory or resistant to

both platinum and paclitaxel therapy, with measurable disease.[2][5]

Treatment Regimen:

Canfosfamide: 960 mg/m² administered intravenously.[2][5]

Pegylated Liposomal Doxorubicin (PLD): 50 mg/m² administered intravenously.[2][5]

Cycle: Both drugs were administered on Day 1 of a 28-day cycle.[2][5]

Duration: Treatment continued until evidence of tumor progression or the development of

unacceptable toxicities.[2][5]

Primary Endpoints: Objective Response Rate (ORR) and Progression-Free Survival (PFS).

[2][5]
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Secondary Endpoints: Overall Survival (OS) and safety profile.[2]
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Diagram 2: Phase II Clinical Trial Workflow.

Protocol: Phase III Randomized Study in Platinum-Resistant Ovarian Cancer (NCT00350948)

Objective: To compare the efficacy and safety of canfosfamide plus PLD versus PLD

monotherapy.[6]
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Patient Population: Patients with platinum-refractory or -resistant ovarian cancer.[6][7]

Study Design: A randomized, multicenter, open-label Phase III trial. The study was planned

for 244 patients but was halted after 125 patients were randomized.[6][8]

Randomization: Patients were randomized 1:1 to one of two treatment arms.

Treatment Regimens:

Combination Arm: Canfosfamide 1000 mg/m² IV followed by PLD 50 mg/m² IV.[6][7]

Control Arm: PLD 50 mg/m² IV alone.[6][7]

Cycle: Both regimens were administered on Day 1 of a 28-day cycle.[6][7]

Duration: Treatment continued until tumor progression or unacceptable toxicity.[6][7]

Primary Endpoint: Progression-Free Survival (PFS).[6]

Secondary Endpoints: Objective Response Rate (ORR), Overall Survival (OS), and safety.[7]
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Diagram 3: Phase III Randomized Trial Logical Flow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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